7-Bromo-1-(difluoromethyl)-1H-indazole is a chemical compound classified within the indazole family, which consists of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring. The specific structure of this compound includes a bromine atom at the 7th position and a difluoromethyl group at the 1st position of the indazole ring. This unique combination of substituents imparts distinctive chemical properties that can be advantageous in various scientific applications, particularly in medicinal chemistry and material science.
The synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole typically involves the bromination of 1-(difluoromethyl)-1H-indazole. Several methods can be employed for this transformation:
While detailed industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Techniques like continuous flow reactors may also be employed to improve efficiency.
The molecular formula for 7-bromo-1-(difluoromethyl)-1H-indazole is , with a molecular weight of approximately 249.04 g/mol. The compound's structure features:
This arrangement contributes to its unique reactivity and potential applications in various fields.
7-Bromo-1-(difluoromethyl)-1H-indazole can participate in several chemical reactions:
7-Bromo-1-(difluoromethyl)-1H-indazole has potential applications in various scientific fields:
Regioselective C7 Bromination: Achieving selective bromination at the C7 position of 1H-indazole scaffolds remains syntically challenging due to competing reactions at C5 and C3 sites. For 4-substituted indazoles, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C enables C7-monobromination (84% yield), though electron-withdrawing C4 substituents (e.g., -NO₂) reduce selectivity, yielding mixtures with 5,7-dibrominated byproducts (17% vs. 21%) [2]. DFT calculations rationalize this selectivity: Fukui function analysis (ƒk⁺) identifies C7 as the predominant electrophilic site due to steric accessibility, while C5 is hindered by adjacent substituents [2]. Alternative routes include cyclization of (2-bromo-6-methylphenylazo)-t-butylsulfide with potassium tert-butoxide in DMSO (20°C, 2 hr), affording 7-bromo-1H-indazole in 96% yield [1].
Difluoromethylation Strategies: Installing the -CHF₂ group at N1 leverages TMSCF₂Br (bromodifluoromethyltrimethylsilane) as a carbene precursor. Primary/secondary alcohols react via KHF₂-activated difluorocarbene (˙CF₂) in aqueous/organic biphasic systems (e.g., CH₂Cl₂/H₂O), forming alkyl difluoromethyl ethers that serve as alkylating agents. Tertiary alcohols require neat conditions due to steric constraints. Crucially, water enhances reaction kinetics by concentrating reactants at the interface, reducing reaction times by 30% versus anhydrous systems [6].
Table 1: Optimized Conditions for Indazole Bromination and Difluoromethylation
Reaction Type | Substrate | Conditions | Yield | Selectivity |
---|---|---|---|---|
C7 Bromination | 4-TsNH-indazole | 1.1 eq NBS, DMF, 80°C, 18 hr | 84% | C7-monobrominated (10:1 vs dibromo) |
C7 Bromination | Unsubstituted indazole | KOtBu, DMSO, 20°C, 2 hr | 96% | N/A |
N1-Difluoromethylation | 7-Bromo-1H-indazole + ROH | TMSCF₂Br (2 eq), KHF₂ (4 eq), H₂O, rt, 2 hr | 75-92%* | >95% N1-alkylation |
*Yields vary with alcohol: primary (92%), secondary (85%), tertiary (75%) [6].
Suzuki-Miyaura Arylation: C7-bromo indazoles undergo efficient coupling with arylboronic acids under Pd catalysis. Optimized conditions use Pd(OAc)₂/XPhos (2-5 mol%) with K₃PO₄ in dioxane/water (4:1) at 90°C, enabling access to 7-arylindazoles (e.g., 4-methylphenyl, 4-cyanophenyl) in 65-89% yield [2] [8]. Electron-rich boronic acids exhibit faster kinetics, while sterically hindered partners require extended reaction times (24 hr).
Chemoselectivity Challenges: Competing protodebromination is suppressed by degassing solvents and maintaining basic pH. For N1-(difluoromethyl) substrates, the -CHF₂ group exhibits inertness toward Pd complexes, preserving integrity during coupling. Sequential functionalization is feasible: C7 bromination → Suzuki coupling → N1-difluoromethylation affords diverse 1,7-disubstituted indazoles without protecting groups [8].
Table 2: Palladium-Catalyzed Coupling of 7-Bromo-1-(difluoromethyl)-1H-indazole
Boronic Acid | Catalyst System | Time (hr) | Yield | Product Application |
---|---|---|---|---|
4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂/XPhos, K₃PO₄ | 12 | 89% | Kinase inhibitor intermediates |
3,5-(CF₃)₂C₆H₃B(OH)₂ | Pd(dppf)Cl₂, Cs₂CO₃ | 24 | 65% | Bioactive scaffolds |
2-NaphthylB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 18 | 78% | Fluorescence probes |
Tautomeric Equilibrium Effects: 1H-Indazole exists in equilibrium with its 2H-tautomer, though the 1H-form dominates (>95%). Alkylation can thus yield N1 or N2 regioisomers. For 7-bromo-1H-indazole-3-carboxylate, cesium carbonate in dioxane (90°C) favors N1-alkylation (96% yield) via Cs⁺-mediated chelation between N2 and the ester carbonyl, directing electrophiles to N1 [4]. Conversely, polar aprotic solvents (DMF) with NaH promote N2-alkylation through kinetic control.
Electronic and Steric Guidance: C4 substituents profoundly influence C7 bromination. Electron-donating groups (e.g., -NHTs) enhance C7 electrophilicity, while C3 electron-withdrawing groups (ester, nitrile) reduce N1 nucleophilicity, improving N1-alkylation selectivity. For 7-bromo-1-(difluoromethyl)-1H-indazole, the -CHF₂ group’s moderate electron-withdrawing nature (σₚ = 0.36) further deactivates N2, suppressing bis-alkylation [4] [8].
Continuous Difluoromethylation: A two-stage flow system enhances scalability and safety for 7-bromo-1-(difluoromethyl)-1H-indazole synthesis:
Process Intensification Benefits: Flow systems improve heat transfer during exothermic carbene generation and enable precise stoichiometric control of NBS. A tubular reactor with static mixers achieves 300 g/hr productivity, highlighting industrial viability [6].
Table 3: Flow vs. Batch Production Parameters
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 18 hr (bromination) + 2 hr (DFM) | 30 min + 10 min | 10-fold reduction |
TMSCF₂Br Equivalents | 2.0 | 1.5 | 25% reduction |
Byproduct Formation | 5-10% dibromoindazole | <2% | Enhanced selectivity |
Throughput | 50 g/day | 300 g/hr | Scalability |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0